molecular formula C18H36Na2O7S B13765299 Sodium 1-acetoxyhexadecanol sulfate

Sodium 1-acetoxyhexadecanol sulfate

Cat. No.: B13765299
M. Wt: 442.5 g/mol
InChI Key: RMVBRIZENIGQNE-UHFFFAOYSA-L
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Description

Sodium 1-acetoxyhexadecanol sulfate: is a chemical compound with the molecular formula C18H36O6SNa . It is a sulfate ester of 1-acetoxyhexadecanol, commonly used in various industrial and research applications due to its surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-acetoxyhexadecanol sulfate typically involves the sulfation of 1-acetoxyhexadecanol. This can be achieved using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid . The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfation processes. These processes often utilize continuous reactors to maintain consistent reaction conditions and high yields. The final product is then purified and converted to its sodium salt form .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-acetoxyhexadecanol sulfate undergoes various chemical reactions, including:

    Hydrolysis: The sulfate ester can be hydrolyzed to produce 1-acetoxyhexadecanol and sulfuric acid.

    Oxidation: Under oxidative conditions, the compound can be converted to its corresponding sulfonic acid derivative.

    Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed:

    Hydrolysis: 1-acetoxyhexadecanol and sulfuric acid.

    Oxidation: Sulfonic acid derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium 1-acetoxyhexadecanol sulfate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .

Biology: In biological research, it is used to study the interactions of sulfate esters with biological membranes and proteins .

Medicine: The compound is investigated for its potential use in drug delivery systems due to its surfactant properties .

Industry: It is widely used in the cosmetic and personal care industry as an emulsifying agent in formulations .

Mechanism of Action

The mechanism of action of sodium 1-acetoxyhexadecanol sulfate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is utilized in various applications, from enhancing the solubility of drugs to improving the stability of emulsions .

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter carbon chain.

    Sodium lauryl ether sulfate: A surfactant with an ether linkage, providing different solubility and stability characteristics.

    Sodium stearate: A soap-forming surfactant with a longer carbon chain.

Uniqueness: Sodium 1-acetoxyhexadecanol sulfate is unique due to its specific structure, which provides distinct surfactant properties. Its longer carbon chain compared to sodium dodecyl sulfate results in different solubility and emulsifying characteristics, making it suitable for specific applications in the cosmetic and pharmaceutical industries .

Properties

Molecular Formula

C18H36Na2O7S

Molecular Weight

442.5 g/mol

IUPAC Name

disodium;1-hydroxyhexadecyl acetate;sulfate

InChI

InChI=1S/C18H36O3.2Na.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17(2)19;;;1-5(2,3)4/h18,20H,3-16H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2

InChI Key

RMVBRIZENIGQNE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC(O)OC(=O)C.[O-]S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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